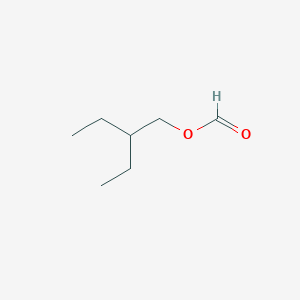

2-Ethylbutyl formate

CAS No.: 52509-41-8

Cat. No.: VC19618858

Molecular Formula: C7H14O2

Molecular Weight: 130.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52509-41-8 |

|---|---|

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| IUPAC Name | 2-ethylbutyl formate |

| Standard InChI | InChI=1S/C7H14O2/c1-3-7(4-2)5-9-6-8/h6-7H,3-5H2,1-2H3 |

| Standard InChI Key | BLXXXEMRXXPBOB-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC)COC=O |

Introduction

Synthesis of 2-Ethylbutyl Formate

Fischer Esterification Mechanism

The synthesis of 2-ethylbutyl formate typically employs the Fischer esterification reaction, a reversible acid-catalyzed process between formic acid () and 2-ethyl-1-butanol () . Sulfuric acid () or hydrochloric acid () serves as the catalyst, protonating the carbonyl oxygen of formic acid to enhance electrophilicity. The nucleophilic attack by 2-ethyl-1-butanol forms a tetrahedral intermediate, which undergoes dehydration to yield the ester 16.

Reaction Conditions:

-

Temperature: 70–100°C (optimized to balance reaction rate and side-product formation) .

-

Equilibrium Shifting: Excess alcohol or water removal via Dean-Stark apparatus drives the reaction toward ester formation .

Alternative Synthetic Routes

Physicochemical Properties

Physical Properties

The compound’s lipophilicity (LogP = 2.2) suggests moderate solubility in organic solvents like ethanol and benzene, with limited water solubility .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at ~1720 cm (C=O stretch) and ~1180 cm (C–O–C asymmetric stretch) .

-

: Distinct signals at δ 8.0–8.1 ppm (formyl proton), δ 4.0–4.2 ppm (methylene adjacent to oxygen), and δ 0.8–1.5 ppm (alkyl chain protons) .

-

Mass Spectrometry: Molecular ion peak at 130, with fragmentation patterns corresponding to the loss of ( 86) and alkyl chain cleavage .

Applications and Industrial Relevance

Solvent and Intermediate

The compound’s moderate polarity and volatility render it suitable as a solvent in coatings and adhesives. Additionally, it serves as an intermediate in synthesizing pharmaceuticals and agrochemicals, leveraging its reactive ester group .

| Parameter | Value | Source |

|---|---|---|

| Flammability | Highly flammable (Flash Point < 40°C) | |

| Storage Conditions | Cool, dry place away from oxidizers | |

| Toxicity | Low acute toxicity (LD > 2000 mg/kg, estimated) |

Handling Precautions: Use in well-ventilated areas with personal protective equipment (PPE). Avoid contact with strong acids/bases to prevent hydrolysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume